2,4-Dibromo-6-chlorobenzonitrile
Description
2,4-Dibromo-6-chlorobenzonitrile (CAS 2384872-08-4) is a halogenated benzonitrile derivative with the molecular formula C₇H₂Br₂ClN and a molecular weight of 295.358 g/mol . Its structure features a nitrile group (-C≡N) at the 1-position of a benzene ring substituted with two bromine atoms (2- and 4-positions) and one chlorine atom (6-position). The compound is commercially available in milligram to gram quantities for research purposes and is shipped at room temperature, indicating stability under standard handling conditions .
Key spectral characteristics include:
Properties
IUPAC Name |
2,4-dibromo-6-chlorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTZQCIQRFHNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C#N)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-chlorobenzonitrile typically involves the bromination and chlorination of benzonitrile. One common method includes the following steps:
Bromination: Benzonitrile is first brominated using a bromination reagent such as bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce bromine atoms at the 2 and 4 positions.
Chlorination: The brominated product is then chlorinated using a chlorination reagent such as chlorine (Cl2) to introduce a chlorine atom at the 6 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: High-purity benzonitrile is prepared and purified.
Controlled Bromination and Chlorination: The bromination and chlorination reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-chlorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of 2,4-dibromo-6-chloroaniline.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2,4-Dibromo-6-chlorobenzonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of halogenated aromatic compounds with biological systems.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interfere with cellular processes by binding to proteins or enzymes, thereby affecting their function .
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
The electronic and steric effects of substituents significantly influence reactivity, solubility, and applications. Below is a comparative analysis of 2,4-Dibromo-6-chlorobenzonitrile with related benzonitriles:
Key Observations :
- Halogenation: The presence of multiple halogens (Br and Cl) in this compound enhances its electrophilicity, making it a versatile substrate for nucleophilic aromatic substitution. This contrasts with mono-halogenated analogs like 4-Bromobenzonitrile, which exhibit milder reactivity .
- In contrast, 2-Chloro-6-methylbenzonitrile’s methyl group offers less steric bulk .
- Molecular Weight : The higher molecular weight of this compound (295.36 g/mol) compared to simpler derivatives (e.g., 182.02 g/mol for 4-Bromobenzonitrile) reflects the cumulative mass contribution of bromine and chlorine atoms .
Spectroscopic and Physical Properties
Infrared (IR) Spectroscopy :
- The nitrile group (-C≡N) in all benzonitriles shows a strong absorption band near 2200–2250 cm⁻¹ due to C≡N stretching. In this compound, additional bands for C-Br (~600 cm⁻¹) and C-Cl (~700 cm⁻¹) are observed .
- Methyl-substituted analogs (e.g., 2-Chloro-6-methylbenzonitrile) exhibit C-H stretching vibrations near 2900 cm⁻¹ for the CH₃ group .
Nuclear Magnetic Resonance (NMR) :
- ¹H-NMR : Protons adjacent to electron-withdrawing groups (e.g., Cl, Br) in this compound are deshielded, appearing downfield (δ ~7.70–8.37 ppm). Methyl groups in analogs like 2-Chloro-6-methylbenzonitrile resonate upfield (δ ~2.45 ppm) .
- ¹³C-NMR : The nitrile carbon in this compound appears at ~115–120 ppm, while aromatic carbons bonded to halogens are observed at ~125–140 ppm .
Biological Activity
2,4-Dibromo-6-chlorobenzonitrile, a halogenated aromatic compound, has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects, particularly focusing on its antimicrobial and anticancer properties.
This compound is characterized by the presence of multiple halogen atoms (bromine and chlorine) and a nitrile functional group. These features contribute to its reactivity and interaction with biological molecules.
- Molecular Formula : C7H2Br2ClN
- Molecular Weight : 276.45 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The nitrile group can form hydrogen bonds with biomolecules, while the halogen atoms can participate in halogen bonding, influencing the compound's reactivity and interactions with other molecules. This dual mode of interaction can modulate various biochemical pathways, leading to its observed biological effects .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against bacteria and fungi, showing promising results in inhibiting their growth.
- Bacterial Inhibition : Studies have demonstrated that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria.
- Fungal Activity : It has also shown antifungal properties against common fungal strains.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. The compound has been found to induce apoptosis in cancer cells through various mechanisms.
- Mechanisms of Action :
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of common antibiotics, suggesting its potential as a novel antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Study 2: Anticancer Activity
In vitro assays were conducted to assess the anticancer activity of this compound on human cancer cell lines. The findings revealed a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
